N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Description
N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(15-12-17-23(22-15)10-11-26-17)21-19-20-14-8-4-5-9-16(14)24(19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCDUCCAGZJUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2NC(=O)C4=NN5CCOC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions to form the benzimidazole ring.
Formation of Pyrazolo[5,1-b][1,3]oxazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate oxazole-forming reagent.
Coupling Reaction: The final step is the coupling of the benzimidazole and pyrazolo[5,1-b][1,3]oxazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening the ring and forming different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities due to its heterocyclic structure. It could potentially serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic rings. These interactions could modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles share the benzimidazole ring structure.
Pyrazole Derivatives: Compounds such as pyrazole and its derivatives share the pyrazole ring structure.
Oxazole Derivatives: Compounds like oxazole and its derivatives share the oxazole ring structure.
Uniqueness
What sets N-(1-cyclohexylbenzimidazol-2-yl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide apart is the combination of these three heterocyclic systems into a single molecule. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
